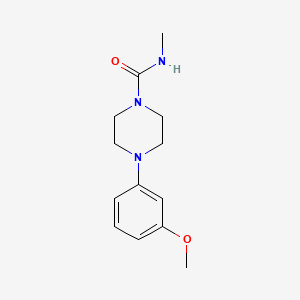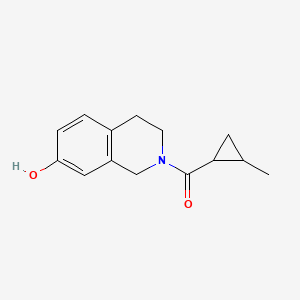
(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylcyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylcyclopropyl)methanone, commonly known as HDIM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HDIM belongs to the class of isoquinoline derivatives and exhibits a unique chemical structure that makes it a promising candidate for various biomedical applications.
作用機序
The exact mechanism of action of HDIM is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the brain. HDIM has been shown to enhance the activity of dopamine and acetylcholine, two important neurotransmitters that play a crucial role in the regulation of movement and cognitive function.
Biochemical and Physiological Effects:
HDIM has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress, two important factors that contribute to the pathogenesis of various diseases. HDIM has also been shown to improve mitochondrial function, which is crucial for maintaining cellular homeostasis.
実験室実験の利点と制限
HDIM has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. HDIM is also stable and has a long shelf life, which makes it ideal for long-term storage. However, one of the limitations of HDIM is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its pharmacological effects.
将来の方向性
There are several future directions for research on HDIM. One area of interest is the development of HDIM-based drugs for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the investigation of the potential anti-inflammatory and analgesic effects of HDIM in various disease models. Additionally, further studies are needed to elucidate the exact mechanism of action of HDIM and to identify its molecular targets in the brain.
合成法
The synthesis of HDIM involves the reaction of 2-methylcyclopropyl ketone and 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to further purification steps to obtain pure HDIM.
科学的研究の応用
HDIM has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. HDIM has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-6-13(9)14(17)15-5-4-10-2-3-12(16)7-11(10)8-15/h2-3,7,9,13,16H,4-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKGALBTXKFHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(6-bromo-1H-indole-2-carbonyl)amino]butanoate](/img/structure/B7529134.png)

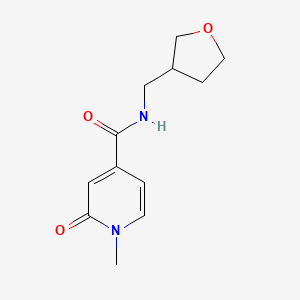
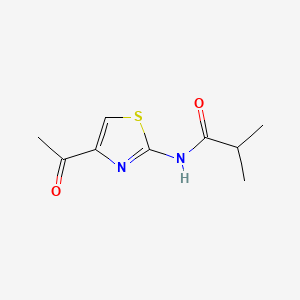
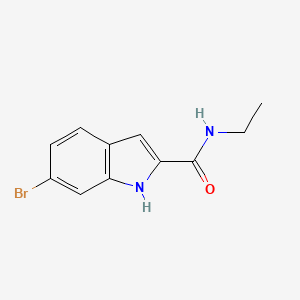
![N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7529205.png)

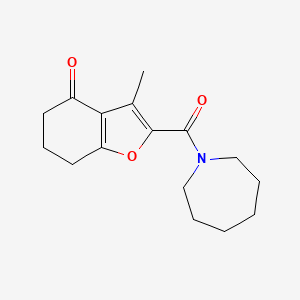

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)cyclopentane-1-carbonitrile](/img/structure/B7529224.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7529232.png)

